N-Hydroxy-N,N'-diacetylbenzidine

Glucuronidation Bladder Carcinogenesis Phase II Metabolism

N-Hydroxy-N,N'-diacetylbenzidine (N-HO-DABZ, HNNDB, CAS 71609-22-8) is a synthetic arylhydroxamic acid and the penultimate proximate carcinogen in the metabolic activation cascade of benzidine. It is formally classified as a benzidine derivative , bearing both acetamido and N-hydroxy substitutions on the biphenyl scaffold (C₁₆H₁₆N₂O₃, MW 284.31 g/mol).

Molecular Formula C16H16N2O3
Molecular Weight 284.31 g/mol
CAS No. 71609-22-8
Cat. No. B1213693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-N,N'-diacetylbenzidine
CAS71609-22-8
SynonymsHNNDB
N-hydroxy-N,N'-diacetylbenzidine
Molecular FormulaC16H16N2O3
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)N(C(=O)C)O
InChIInChI=1S/C16H16N2O3/c1-11(19)17-15-7-3-13(4-8-15)14-5-9-16(10-6-14)18(21)12(2)20/h3-10,21H,1-2H3,(H,17,19)
InChIKeyDPQGMVKYMDBTIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-N,N'-diacetylbenzidine (CAS 71609-22-8) Procurement Guide for Carcinogenesis & Metabolic Activation Research


N-Hydroxy-N,N'-diacetylbenzidine (N-HO-DABZ, HNNDB, CAS 71609-22-8) is a synthetic arylhydroxamic acid and the penultimate proximate carcinogen in the metabolic activation cascade of benzidine [1]. It is formally classified as a benzidine derivative [2], bearing both acetamido and N-hydroxy substitutions on the biphenyl scaffold (C₁₆H₁₆N₂O₃, MW 284.31 g/mol). This unique functionalization pattern renders N-HO-DABZ subject to O-sulfonation by hepatic sulfotransferases and O-glucuronidation by specific UDP-glucuronosyltransferase isoforms, reactions that directly generate DNA-reactive electrophiles implicated in benzidine-induced bladder and liver carcinogenesis [1].

Why N-Hydroxy-N,N'-diacetylbenzidine Cannot Be Replaced by N,N'-Diacetylbenzidine or Mono-Hydroxylated Analogs


Although N-hydroxy-N,N'-diacetylbenzidine (N-HO-DABZ) is structurally related to N,N'-diacetylbenzidine (DABZ) and the mono-hydroxylated congeners N-hydroxy-N-acetylbenzidine (N-HA) and N'-hydroxy-N-acetylbenzidine (N'-HA), its dual N-acetyl/N-hydroxy substitution pattern dictates a distinct metabolic routing [1]. N-HO-DABZ is preferentially O-glucuronidated by UGT1A9 and UGT1A1 [2] and its glucuronide conjugate exhibits extraordinary stability at acidic pH (>90% intact after 24 h at pH 5.5), whereas the glucuronides of N-acetylbenzidine (ABZ) and N'-HA are rapidly hydrolyzed under identical conditions (t₁/₂ = 7.5 min and 3.5 h, respectively) [3]. Furthermore, N-HO-DABZ undergoes hepatic sulfotransferase-catalyzed O-sulfonation at rates that diverge sharply from the reference arylhydroxamic acid N-hydroxy-2-acetylaminofluorene (N-HO-AAF), with species-specific activation profiles that dictate the extent of DNA adduct formation [1]. Substituting a close structural analog would therefore alter the balance between toxification and detoxification pathways, change DNA-binding profiles, and undermine the validity of in vitro and in vivo experimental models reliant on this specific proximate carcinogen.

Quantitative Differentiation Evidence for N-Hydroxy-N,N'-diacetylbenzidine (CAS 71609-22-8) Against Closest Analogs


Glucuronide Conjugate Stability: N-HO-DABZ vs. N-Acetylbenzidine at Acidic Urinary pH

The O-glucuronide conjugate of N-hydroxy-N,N'-diacetylbenzidine (N-HDA) demonstrates markedly greater stability at acidic pH than that of N-acetylbenzidine (ABZ). At pH 5.5 and 37°C, >90% of the N-HDA glucuronide remained intact after 24 h, whereas the ABZ glucuronide exhibited a half-life (t₁/₂) of only 7.5 min under identical conditions [1]. The glucuronides of N'-hydroxy-N-acetylbenzidine (t₁/₂ = 3.5 h) and N-hydroxy-N-acetylbenzidine (t₁/₂ = 1.8 h) showed intermediate but substantially lower stability [1]. This >1,000-fold stability advantage at pH 5.5 means N-HDA glucuronide is uniquely resistant to acid-catalyzed hydrolysis in the bladder lumen, a critical determinant of whether the proximate carcinogen is released locally to initiate urothelial DNA damage.

Glucuronidation Bladder Carcinogenesis Phase II Metabolism

Glucuronidation Rate Ranking: N-HO-DABZ Outpaces All Other Benzidine Metabolites at Low Substrate Concentration

At a substrate concentration of 0.125 mM, the rate of human liver microsomal glucuronidation followed the rank order N-HDA (N-hydroxy-N,N'-diacetylbenzidine) >> N'-HA = benzidine > ABZ > N-HA [1]. N-HDA was the most rapidly glucuronidated substrate among all five benzidine-related amines tested. At the higher concentration of 0.5 mM, the glucuronidation rate of N-HA increased, but N-HDA still exceeded all other substrates [1]. This preferential glucuronidation is independently corroborated by studies with cDNA-expressed human UGT isoforms: UGT1A9 exhibited the highest relative rate with preference specifically for the two hydroxamic acids, N-hydroxy-N-acetylbenzidine and N-hydroxy-N,N'-diacetylbenzidine, while UGT1A1 demonstrated more extensive metabolism of N-HO-DABZ than of the other six amines tested [2].

UDP-Glucuronosyltransferase Substrate Preference Detoxification

Hepatic Sulfotransferase Activation: Species-Dependent Divergence Between N-HO-DABZ and N-HO-AAF

In rat liver cytosol, the sulfotransferase-catalyzed metabolism of N-hydroxy-N,N'-diacetylbenzidine (N-HO-DABZ) proceeded at 2.5 nmol/min/mg protein, compared with 4.3 nmol/min/mg for the reference arylhydroxamic acid N-hydroxy-2-acetylaminofluorene (N-HO-AAF) [1]. In mouse liver cytosol, the pattern inverted: N-HO-DABZ was metabolized at 0.5 nmol/min/mg, while N-HO-AAF activity was below the detection limit (<0.05 nmol/min/mg) [1]. Methionine trapping experiments further revealed that only 20–40% of metabolized N-HO-DABZ was recovered as a methylmercapto-DNA adduct precursor, compared with 80–100% for N-HO-AAF [1]. The adduct was structurally identified by HPLC, UV, mass spectrometry, and ¹³C NMR as 3-methylmercapto-N,N'-diacetylbenzidine, confirming that N-HO-DABZ activation proceeds via a carbocation at the 3-position of the biphenyl ring [1].

Sulfotransferase Metabolic Activation DNA Adduct

Cytochrome P450 1A1/1A2-Dependent Bioactivation: NHDA Formation Rate vs. NHA Formation Rate in Induced Rat Microsomes

Using liver microsomes from β-naphthoflavone-treated rats (which induce CYP1A1/1A2), the rate of N-hydroxy-N,N'-diacetylbenzidine (NHDA) formation from [³H]N,N'-diacetylbenzidine was 421 ± 49 pmol/mg protein/min, accompanied by ring-oxidation products at 182 ± 28 pmol/mg/min [1]. Under identical induction conditions, N-hydroxy-N-acetylbenzidine (NHA) formation from [³H]N-acetylbenzidine was approximately 304 pmol/mg/min (8-fold induction over control rate of 38 ± 5 pmol/mg/min) [1]. NHDA formation was completely inhibited by the CYP1A1/1A2 inhibitors α-naphthoflavone and ellipticine (10 µM), consistent with P450 1A1/1A2 being the dominant catalyst [1]. Critically, oxidation of N,N'-diacetylbenzidine to NHDA was not detected in control (uninduced) microsomes, indicating that NHDA formation is strictly CYP1A-dependent and thus exquisitely sensitive to induction status [1].

Cytochrome P450 N-Oxidation Microsomal Metabolism

In Vivo Acute Toxicity and Carcinogenic Potency: N-OH-DABZ vs. Benzidine and DABZ in Female CD Rats

In a head-to-head carcinogenicity study in female CD rats, benzidine (BZ), N,N'-diacetylbenzidine (DABZ), and N-hydroxy-N,N'-diacetylbenzidine (NOHDABZ) were administered by i.p. injection twice weekly for 4 weeks beginning at 30 days of age [1]. A preliminary dose-response test revealed that NOHDABZ was the most acutely toxic compound: it caused chemical peritonitis and death in 4/4 animals at 70 µmol/kg, a lethality not observed with BZ or DABZ at any dose [1]. In the 46-week carcinogenicity test (10 or 30 µmol/kg/injection), BZ induced mammary gland tumors in 41% and Zymbal's gland tumors in 21% of high-dose animals, both significantly elevated over controls [1]. The metabolites DABZ and NOHDABZ were approximately equipotent with BZ in mammary and Zymbal's gland tumor induction; however, NOHDABZ uniquely caused 5 tumors in peritoneal tissues directly exposed to the compound, plus 2 early toxicity-related deaths and 6 cases of visceral adhesions—effects entirely absent in the BZ and DABZ groups [1].

Carcinogenicity In Vivo Toxicology Target Organ Toxicity

Verified Application Scenarios for N-Hydroxy-N,N'-diacetylbenzidine (CAS 71609-22-8) in Carcinogenesis Research


Bladder Carcinogenesis Mechanistic Studies Requiring Acid-Stable Glucuronide Conjugates

N-HO-DABZ is the benzidine metabolite of choice for bladder carcinogenesis models where the glucuronide conjugate must survive transit through acidic urine (pH 5.0–6.0) without premature hydrolysis [1]. Its O-glucuronide remains >90% intact after 24 h at pH 5.5 and 37°C, enabling controlled delivery of the aglycone to the urothelium for DNA-adduct formation studies [1]. In contrast, the glucuronide of N-acetylbenzidine (ABZ) hydrolyzes with a t₁/₂ of only 7.5 min under identical conditions [1], making ABZ unsuitable for experiments requiring sustained conjugate stability in the bladder lumen.

Hepatic Sulfotransferase Activation Assays in Rodent Species

N-HO-DABZ is the preferred substrate for measuring hepatic PAPS-dependent sulfotransferase activity towards arylhydroxamic acids in rats and mice [2]. In rat liver cytosol, N-HO-DABZ is metabolized at 2.5 nmol/min/mg; in mouse cytosol, at 0.5 nmol/min/mg [2]. The reference substrate N-hydroxy-2-acetylaminofluorene (N-HO-AAF) is essentially not metabolized in mouse liver (<0.05 nmol/min/mg) [2], so N-HO-DABZ provides the only quantitative readout of arylhydroxamic acid sulfotransferase activity in the mouse, the species in which benzidine is hepatocarcinogenic.

CYP1A1/1A2 Induction and Inhibition Studies Using DABZ as Metabolic Precursor

When N,N'-diacetylbenzidine is used as a substrate for CYP1A1/1A2 activity assays in β-naphthoflavone-induced rat liver microsomes, authentic N-HO-DABZ (NHDA) must be procured as the quantitative reference standard, as it is the major N-hydroxy metabolite formed at 421 ± 49 pmol/mg/min [3]. NHDA formation is completely suppressed by α-naphthoflavone and ellipticine (10 µM) [3], confirming its utility as a specific endpoint for CYP1A1/1A2 catalytic activity measurement.

Proximate Carcinogen for Combined Systemic and Local-Tissue Genotoxicity Models

In in vivo rat carcinogenicity protocols, N-OH-DABZ uniquely provides both systemic (hepatic, mammary, Zymbal's gland) tumor induction equipotent with benzidine and direct-contact peritoneal carcinogenicity (5 peritoneal tumors per 60 animals) that is absent with BZ or DABZ [4]. This dual-target profile makes N-OH-DABZ the only single-agent tool capable of modeling the full spectrum of benzidine-induced genotoxic effects, from metabolic activation in the liver to direct DNA damage at the site of exposure.

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